(2,2-Dimethylpropyl)(nitrosomethyl)amine

Esophageal carcinogenesis Organotropism Nitrosomethylalkylamine SAR

(2,2-Dimethylpropyl)(nitrosomethyl)amine (synonyms: nitrosomethylneopentylamine, methyl(neopentyl)nitrosamine, NMNA) is a branched-chain N-nitrosomethylalkylamine with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol. The compound features a neopentyl (2,2-dimethylpropyl) group as the second alkyl substituent on the nitrosamino nitrogen, distinguishing it from linear-chain nitrosomethylalkylamine analogs.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B11745216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethylpropyl)(nitrosomethyl)amine
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCC(C)(C)CNCN=O
InChIInChI=1S/C6H14N2O/c1-6(2,3)4-7-5-8-9/h7H,4-5H2,1-3H3
InChIKeyOHSDMUPTZOJQLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,2-Dimethylpropyl)(nitrosomethyl)amine (CAS 31820-22-1): A Structurally Distinctive N-Nitrosomethylalkylamine for Carcinogenesis and Mutagenesis Modeling


(2,2-Dimethylpropyl)(nitrosomethyl)amine (synonyms: nitrosomethylneopentylamine, methyl(neopentyl)nitrosamine, NMNA) is a branched-chain N-nitrosomethylalkylamine with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol [1]. The compound features a neopentyl (2,2-dimethylpropyl) group as the second alkyl substituent on the nitrosamino nitrogen, distinguishing it from linear-chain nitrosomethylalkylamine analogs [2]. Its CAS registry number is 31820-22-1, and it is classified under the CMR (Carcinogenic, Mutagenic, or Reprotoxic) self-classification list within the European regulatory framework [3]. The compound is recognized as a questionable carcinogen with experimental tumorigenic data and is utilized primarily as a model compound in toxicology, carcinogenesis mechanism studies, and nitrosamine reactivity research .

Why Nitrosomethylalkylamine Analogs Cannot Be Freely Substituted for (2,2-Dimethylpropyl)(nitrosomethyl)amine in Carcinogenesis Studies


Within the N-nitrosomethylalkylamine class, relatively small structural variations in the second alkyl substituent produce profound differences in carcinogenic organ tropism, relative potency, metabolic kinetics, and Ames test concordance [1]. (2,2-Dimethylpropyl)(nitrosomethyl)amine selectively induces esophageal tumors in rodent models, whereas close analogs such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are predominantly hepatocarcinogens, and nitrosomethyltrifluoroethylamine is markedly less potent despite sharing the nitrosomethyl moiety [2][3]. Furthermore, the compound's historically discordant Ames test profile—negative in standard assays yet positive in rodent carcinogenicity—has been a specific focus of regulatory methodology development, making it a uniquely informative reference compound for assay validation that cannot be replaced by analogs with well-established Ames positivity [4]. The branched neopentyl substituent also confers distinct physicochemical properties (LogP, boiling point, density) that affect experimental handling and formulation relative to linear-chain congeners .

Quantitative Differential Evidence for (2,2-Dimethylpropyl)(nitrosomethyl)amine Relative to N-Nitrosomethylalkylamine Comparators


Esophageal-Selective Carcinogenic Potency: Comparable to Nitrosomethyl-2-phenylethylamine, Distinct from Hepatic Carcinogens NDMA and NDEA

In a direct head-to-head carcinogenicity study in male F344 rats with controlled doses administered via drinking water, (2,2-dimethylpropyl)(nitrosomethyl)amine (nitrosomethylneopentylamine) was found to be of comparable esophageal carcinogenic potency to nitrosomethyl-2-phenylethylamine, while nitrosomethyltrifluoroethylamine was considerably less potent, with potency measured by time to death with esophageal tumors [1]. Nitrosomethylbenzylamine was the most potent of the five compounds tested, causing death of most animals with esophageal tumors within 6 months after a total dose of 0.2 mmol, serving as the upper-bound potency benchmark [1]. Critically, this esophageal organotropism distinguishes the compound from the well-known hepatocarcinogens N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which induce liver rather than esophageal tumors, and from nitrosomethylpropylamine derivatives that target the urinary bladder [2][3].

Esophageal carcinogenesis Organotropism Nitrosomethylalkylamine SAR

Metabolic Kinetic Uniformity: Simple Michaelis-Menten Kinetics Versus the Biphasic Behavior of Nitrosomethylpropylamine

In a cross-study comparison of eight methylalkylnitrosamines using rat liver microsomal preparations, (2,2-dimethylpropyl)(nitrosomethyl)amine (nitrosomethylneopentylamine) exhibited simple, predictable Michaelis-Menten kinetics for formaldehyde production during metabolic activation [1]. In direct contrast, the structurally related nitrosomethylpropylamine (NMPA) showed two distinct kinetic curves, indicating a more complex, multi-enzyme or multi-site metabolic profile [1]. All eight nitrosamines tested, including the target compound, produced formaldehyde during metabolism, but only nitrosotrifluoroethylamine failed to produce the expected second carbonyl product [1]. The chain length of the second alkyl moiety was reported to have a profound influence on the metabolism of the methyl group to formaldehyde, with the branched neopentyl group conferring kinetic behavior distinct from the linear propyl analog [1].

Microsomal metabolism Michaelis-Menten kinetics Cytochrome P450 Formaldehyde production

Ames Test Discordance Resolution: From Historical False-Negative to OECD-Aligned Mutagenicity Detection

(2,2-Dimethylpropyl)(nitrosomethyl)amine (methyl(neopentyl)nitrosamine, NMNA) was one of seven N-nitrosamines historically classified as Ames-test-negative but rodent-carcinogenicity-positive—a discordance that posed significant regulatory challenges for nitrosamine impurity risk assessment [1]. In the 2024 OECD-aligned Ames test study, NMNA was demonstrated to be mutagenic under optimized conditions: it tested negative in standard plate incorporation without S9 across strains TA98, TA100, TA1537, and TA1535, but produced a positive response in E. coli WP2 uvrA (pKM101) without metabolic activation when methanol was used as the vehicle solvent [1]. Under pre-incubation conditions with hamster liver S9, NMNA was positive in TA100 and TA1535 but negative in WP2, demonstrating a complex, condition-dependent mutagenicity profile [1]. This contrasts sharply with NDMA and NDEA, whose mutagenicity is readily detected in conventional Ames test formats using standard conditions [2].

Ames test Mutagenicity OECD-aligned assay Nitrosamine discordance Regulatory genotoxicity

Non-Mutagenicity with Rat Liver S9 Activation: A Feature Shared with Select Esophageal Carcinogens

A comparative study by Lijinsky (1983) demonstrated that (2,2-dimethylpropyl)(nitrosomethyl)amine (nitrosomethylneopentylamine) was not activated to a mutagen in the Salmonella/mammalian microsome assay when rat liver S9 fraction was used as the metabolic activation system, despite being an established rat esophageal carcinogen [1]. This property classified it within a specific subset of nitrosamines—including nitrosomethylaniline, nitrosomethyl-4-fluoroaniline, nitrosothiomorpholine, and nitrosophenylbenzylamine—that are non-mutagenic with rat liver S9 but carcinogenic in the rat [1]. However, most of these compounds, including nitrosomethylneopentylamine, were activated to mutagens by hamster liver microsomal fraction, revealing a critical species-specific metabolic activation requirement [1]. In contrast, the liver carcinogens nitrosomethylethylamine, nitrosodiethanolamine, and nitrosoethanolisopropanolamine were non-mutagenic with both rat and hamster S9 [1].

Metabolic activation Species-specific S9 Esophageal carcinogen classification Mutagenicity

Physicochemical Differentiation: Branched Neopentyl Substituent Alters Key Handling Properties Relative to Linear-Chain Analogs

The branched neopentyl (2,2-dimethylpropyl) substituent of the target compound confers distinct physicochemical properties compared to linear-chain N-nitrosomethylalkylamine analogs. The compound has a computed XLogP3-AA of 1.9 (PubChem) and an experimentally measured Log Kow of 1.34 (Hansch et al. 1995), indicating moderate lipophilicity [1]. Its predicted density is 0.9 ± 0.1 g/cm³ and boiling point is 198.1 ± 9.0 °C at 760 mmHg . For comparison, N-nitrosodimethylamine (NDMA, C2H6N2O, MW 74.08) has a Log Kow of -0.57 and a boiling point of 153 °C, while N-nitrosodiethylamine (NDEA, C4H10N2O, MW 102.14) has a Log Kow of 0.48 and a boiling point of 177 °C, reflecting the systematic impact of increasing alkyl chain length and branching on volatility and partitioning [1]. The target compound has zero hydrogen bond donors and three hydrogen bond acceptors (N=O oxygen plus amine nitrogen), with two rotatable bonds [1]. The polar surface area is 33 Ų .

Physicochemical properties LogP Formulation Neopentyl Analytical reference standard

Research and Industrial Application Scenarios for (2,2-Dimethylpropyl)(nitrosomethyl)amine Based on Quantitative Differentiation Evidence


Esophageal Carcinogenesis Mechanistic Studies Requiring Organ-Specific Tumor Induction

(2,2-Dimethylpropyl)(nitrosomethyl)amine is the compound of choice for researchers investigating the molecular mechanisms of esophageal carcinogenesis in rodent models, where the more commonly available nitrosamines NDMA and NDEA are unsuitable due to their hepatic organotropism. The compound's esophageal-selective carcinogenic potency, comparable to nitrosomethyl-2-phenylethylamine but with distinct metabolic kinetics, enables organ-specific tumor induction without confounding hepatic carcinogenesis [1][2]. This specificity is particularly valuable for studies of esophageal cancer initiation, promotion, and chemoprevention, where hepatic toxicity from alternative nitrosamines would confound endpoint interpretation.

Enhanced Ames Test (OECD-Aligned) Validation and Positive Control for Nitrosamine Impurity Testing

As a historically discordant nitrosamine (Ames-negative/rodent-carcinogen-positive) whose mutagenicity was resolved in the 2024 OECD-aligned Ames test study, (2,2-dimethylpropyl)(nitrosomethyl)amine serves as a critical positive control and method-validation reference for pharmaceutical quality control laboratories implementing enhanced nitrosamine impurity testing protocols [3]. Its condition-dependent mutagenicity profile (positive in WP2 uvrA without S9; positive in TA100 and TA1535 with hamster S9 under pre-incubation) provides a more rigorous assay sensitivity check than NDMA or NDEA, which are readily detected under standard conditions [3]. Procurement of this compound is essential for laboratories seeking to demonstrate compliance with evolving ICH M7 guideline expectations for nitrosamine mutagenicity assessment.

Species-Specific Metabolic Activation Studies Using Hamster vs. Rat S9 Systems

The compound's requirement for hamster liver S9—rather than rat liver S9—for mutagenicity activation makes it a valuable probe substrate for investigating species-specific cytochrome P450 bioactivation pathways [4]. Researchers studying CYP2E1, CYP2A6, or other P450 isoforms involved in nitrosamine metabolism can use (2,2-dimethylpropyl)(nitrosomethyl)amine as a selectivity tool, comparing its activation profile with that of liver-tropic nitrosamines that are non-mutagenic with both rat and hamster S9 (e.g., nitrosomethylethylamine) [4]. This application is directly relevant to human risk assessment extrapolation from rodent carcinogenicity data.

Nitrosamine Structure-Activity Relationship (SAR) Modeling with Branched Alkyl Substituent

As a member of the N-nitrosomethylalkylamine series bearing a branched neopentyl group, (2,2-dimethylpropyl)(nitrosomethyl)amine fills a specific structural niche in SAR studies that linear-chain analogs cannot address [1][2]. The compound's simple Michaelis-Menten metabolic kinetics (contrasting with nitrosomethylpropylamine's biphasic behavior) and its moderate LogP of 1.9 (PubChem XLogP3) provide defined data points for computational models relating alkyl chain branching, lipophilicity, and steric parameters to carcinogenic potency and organotropism [1][5]. This makes it a key compound for building predictive carcinogenicity models under the ICH M7 framework for nitrosamine impurity risk assessment.

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